Thalidomide-O-C2-alkyne is a derivative of the well-known compound thalidomide, which was originally developed as a sedative and later found to have significant immunomodulatory and anti-inflammatory properties. Thalidomide itself has gained attention for its use in treating multiple myeloma and leprosy-related complications. The specific structure of Thalidomide-O-C2-alkyne incorporates an alkyne functional group, which may enhance its pharmacological properties or facilitate novel synthetic pathways.
Thalidomide was first synthesized by the German pharmaceutical company Chemie Grünenthal in the late 1950s. It was marketed under various trade names, including Contergan and Thalomid. The compound's initial use as a sedative was overshadowed by its association with severe teratogenic effects when taken during pregnancy. Despite this, thalidomide has been repurposed in modern medicine, particularly for its ability to modulate immune responses and inhibit tumor necrosis factor-alpha.
Thalidomide-O-C2-alkyne falls under the classification of pharmaceutical agents, specifically as an immunomodulatory drug. It is also categorized within the broader class of alkynes in organic chemistry due to the presence of the alkyne functional group.
The synthesis of Thalidomide-O-C2-alkyne typically involves several key steps:
Recent advancements have introduced methods that utilize copper-catalyzed reactions for the incorporation of alkyne groups into thalidomide analogues. These methods can enhance yields and facilitate the introduction of functional groups necessary for further modifications .
The synthesis may involve a one-pot reaction where multiple steps are combined to streamline the process. For example, a domino hydrogenation-reductive amination reaction can be employed to create various thalidomide analogues with high yields (up to 98%) . Additionally, click chemistry techniques are often utilized for efficient coupling reactions involving alkynes.
The molecular structure of Thalidomide-O-C2-alkyne features a core thalidomide framework with an alkyne substituent at the C2 position. This modification can be represented as follows:
The molecular formula of thalidomide is , while the addition of the alkyne group alters the formula depending on its specific structure. The compound retains its chiral centers, which contribute to its biological activity.
Thalidomide-O-C2-alkyne can participate in various chemical reactions typical for alkynes, including:
The reactivity of Thalidomide-O-C2-alkyne is influenced by the electronic properties of the alkyne group, which can be modulated through substitution patterns. This allows for strategic design in drug development aimed at enhancing efficacy or reducing side effects.
Thalidomide exerts its pharmacological effects primarily through modulation of immune responses and inhibition of tumor necrosis factor-alpha. The mechanism involves:
The introduction of an alkyne group may potentially enhance these mechanisms by improving binding affinity or altering pharmacokinetic properties.
Studies have demonstrated that thalidomide analogues exhibit varying degrees of biological activity based on their structural modifications, including those involving alkynes .
Relevant analyses confirm that modifications at the C2 position can significantly influence both physical and chemical properties, impacting solubility and reactivity profiles .
Thalidomide-O-C2-alkyne has potential applications in:
Research continues into optimizing these compounds for therapeutic use while minimizing adverse effects associated with thalidomide's historical context.
The journey of thalidomide—from a notorious teratogen to a cornerstone of targeted protein degradation—represents one of molecular pharmacology's most remarkable redemption stories. Initially marketed in the late 1950s as a sedative with purported safety, thalidomide was swiftly withdrawn following the catastrophic revelation of its teratogenic effects, causing severe limb malformations in children born to mothers who took the drug during pregnancy [1]. The underlying mechanism remained obscure for decades until groundbreaking research identified cereblon (CRBN) as thalidomide's primary biological target [3] [6]. CRBN functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, which plays a critical role in the ubiquitin-proteasome system (UPS) [3]. This discovery revealed that thalidomide and its analogs (lenalidomide, pomalidomide) act as molecular glues, inducing conformational changes in CRBN that redirect its ubiquitinating activity toward novel neosubstrates like transcription factors IKZF1 and IKZF3 [3] [4]. This mechanistic pivot transformed thalidomide derivatives from medical pariahs to invaluable tools for hijacking cellular degradation machinery.
Table 1: Evolution of Thalidomide-Based Therapeutics
Era | Key Milestone | Scientific Impact |
---|---|---|
1950s-1960s | Marketed as sedative (Contergan™) | Withdrawn due to teratogenicity; revealed critical need for rigorous toxicology [1] |
1990s | Rediscovery for erythema nodosum leprosum and myeloma | Demonstrated immunomodulatory and anti-angiogenic properties [4] |
2010 | CRBN identified as primary target | Established mechanistic link to ubiquitin-proteasome system [3] [6] |
Post-2010 | Development of IMiDs and PROTAC warheads | Enabled rational design of degradation therapeutics [3] [8] |
The field of targeted protein degradation underwent a paradigm shift with the advent of PROteolysis TArgeting Chimeras (PROTACs). These heterobifunctional molecules consist of three modular components: a warhead binding a protein of interest (POI), an E3 ligase ligand, and a chemical linker facilitating ternary complex formation [2] [10]. Unlike conventional inhibitors, PROTACs act catalytically, inducing polyubiquitination and proteasomal degradation of the POI without requiring sustained occupancy [5] [10]. Early PROTACs relied on peptidic E3 ligands (e.g., VHL), which suffered from poor cell permeability and stability [2]. The discovery of small-molecule E3 ligands—particularly thalidomide derivatives for CRBN—revolutionized PROTAC design by enabling drug-like properties and oral bioavailability [2] [5]. Despite over 600 human E3 ligases, CRBN and VHL dominate current PROTAC designs due to their well-characterized ligandability and mechanistic understanding [5] [10]. This underutilization highlights the need for expanding the E3 ligase toolbox, though CRBN remains a workhorse for first-generation degraders.
Table 2: Key E3 Ligases in PROTAC Technology
E3 Ligase | Small-Molecule Ligand | Advantages | Limitations |
---|---|---|---|
CRBN | Thalidomide derivatives | High ligandability; cell permeability; clinical validation | Teratogenicity risk; substrate competition [3] [5] |
VHL | VH032 derivatives | Well-defined binding pocket; deep hydrophobic pocket | Limited tissue expression [2] [5] |
MDM2 | Nutlin-3 | Oncology relevance; p53 activation | On-target toxicity risks [5] |
IAPs | Bestatin analogs | Apoptosis modulation | Complex signaling roles [5] |
Thalidomide-O-C2-alkyne (CAS 2357110-34-8, C17H14N2O5) represents a functionally optimized derivative engineered for PROTAC synthesis. Its structure strategically integrates four elements:
Unlike classical inhibitors, thalidomide-O-C2-alkyne modulates CRBN through dual mechanisms:
The terminal alkyne group (‑C≡CH) serves as a bioorthogonal conjugation point, allowing modular assembly with azide-functionalized POI ligands via "click chemistry." This simplifies PROTAC optimization compared to traditional amide/sulfonyl coupling [8] [9].
Table 3: Structural and Functional Properties of Thalidomide-O-C2-alkyne
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C17H14N2O5 | Balanced hydrophobicity (LogP ~1.8) |
Molecular Weight | 326.31 g/mol | Optimal for PROTAC assembly (<500 Da fragment) |
CRBN Binding Affinity | Low micromolar (inherited from thalidomide) | Sufficient for ternary complex formation [6] |
Alkyne Handle | Terminal ‑C≡CH at C4' position | Enables CuAAC "click" conjugation to azide-POI ligands [8] |
Purity | ≥95% (HPLC) | Critical for reproducible degradation activity |
The strategic design of thalidomide-O-C2-alkyne addresses key challenges in PROTAC development:
This molecule exemplifies the convergence of mechanistic understanding and rational design in modern targeted protein degradation, transforming a once-infamous drug into a precision tool for chemical biology.
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: